5-Carbamoyl-2-chlorobenzoic acid

Description

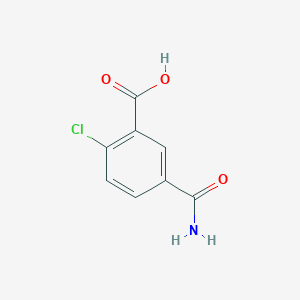

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6ClNO3 |

|---|---|

Molecular Weight |

199.59 g/mol |

IUPAC Name |

5-carbamoyl-2-chlorobenzoic acid |

InChI |

InChI=1S/C8H6ClNO3/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H2,10,11)(H,12,13) |

InChI Key |

BULSSJGKUARKMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)C(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 5-Carbamoyl-2-chlorobenzoic Acid

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the construction from precursor molecules or the targeted modification of a pre-existing benzoic acid framework.

A common strategy for synthesizing derivatives of 2-chlorobenzoic acid involves utilizing substituted toluenes as starting materials. For instance, the synthesis of 5-bromo-2-chlorobenzoic acid can begin with toluene, which is first chlorinated to form o-chlorotoluene. Subsequent oxidation of the methyl group yields o-chlorobenzoic acid, which can then undergo bromination. patsnap.com

Another approach starts with 2-nitrobenzoic acid, which can be esterified and then reduced to form a second intermediate. patsnap.com This intermediate can then undergo a halogenation reaction. patsnap.com A diazotization reaction of 5-bromo-2-aminobenzoic acid followed by a halogenation reaction is another reported method. patsnap.com

A preparation method for 2-amino-3-methyl-5-chlorobenzoic acid, a related compound, starts with the nitration of m-toluic acid, followed by a hydrogenation reduction to yield 2-amino-3-methylbenzoic acid. google.com This intermediate then undergoes a chlorination reaction to produce the final product. google.com

| Starting Material | Key Reactions | Intermediate(s) | Final Product |

| Toluene | Chlorination, Oxidation, Bromination | o-chlorotoluene, o-chlorobenzoic acid | 5-bromo-2-chlorobenzoic acid |

| 2-Nitrobenzoic Acid | Esterification, Reduction, Halogenation | Methyl 2-nitrobenzoate | 5-bromo-2-aminobenzoic acid |

| 5-bromo-2-aminobenzoic acid | Diazotization, Halogenation | - | 5-bromo-2-chlorobenzoic acid |

| m-Toluic Acid | Nitration, Hydrogenation, Chlorination | 2-nitro-3-methylbenzoic acid, 2-amino-3-methylbenzoic acid | 2-amino-3-methyl-5-chlorobenzoic acid |

This table summarizes precursor-based synthetic approaches to derivatives of 2-chlorobenzoic acid.

Halogenation is a key step in the synthesis of many halogenated benzoic acids. For example, a method for producing 5-bromo-2-chlorobenzoic acid with high selectivity involves the monobromination of 2-chlorobenzoic acid using an NBS/sulfuric acid system. google.com The addition of a catalyst, such as sodium sulfide, sodium sulfite, or potassium sulfide, helps to inhibit the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer. google.com

The synthesis of 2-amino-5-chlorobenzoic acid can be achieved by adding powdered anthranilic acid to a solution of sulfuryl chloride in ether. prepchem.com After removal of the solvent, the residue is treated with aqueous hydrochloric acid to yield the product. prepchem.com

Functional group interconversions are also critical. For instance, a method for preparing 5-bromo-2-chlorobenzoic acid involves the hydrolysis of its ethyl ester derivative using sodium hydroxide (B78521) followed by acidification with hydrochloric acid. google.com

| Starting Material | Reagents | Key Transformation | Product |

| 2-chlorobenzoic acid | NBS, Sulfuric acid, Catalyst (e.g., Sodium sulfide) | Regioselective Bromination | 5-bromo-2-chlorobenzoic acid |

| Anthranilic acid | Sulfuryl chloride, Ether, Hydrochloric acid | Chlorination | 2-amino-5-chlorobenzoic acid |

| 5-bromo-2-chlorobenzoic acid ethyl ester | Sodium hydroxide, Hydrochloric acid | Hydrolysis | 5-bromo-2-chlorobenzoic acid |

This table outlines various halogenation and functional group interconversion strategies.

Derivatization Strategies of the this compound Scaffold

The this compound molecule offers multiple sites for chemical modification, allowing for the creation of a diverse range of derivatives.

The carbamoyl (B1232498) group can be modified through various reactions. While direct modification of the carbamoyl group on this compound is not extensively detailed in the provided results, related transformations on similar structures provide insight. For example, the synthesis of ansamitocin involves the introduction of a carbamoyl group in the final stages of the biosynthetic pathway. acs.org

In the context of aminoglycoside antibiotics, modifications at the 5''-position, which can include the introduction of amino and amido groups, are well-established methods to overcome enzymatic inactivation. nih.gov For instance, 5''-deoxy-5''-amino and 5''-deoxy-5''-amido derivatives of paromomycin (B158545) have been synthesized. nih.gov

The carboxylic acid group is a versatile handle for derivatization. Carboxylic acids are known to be highly adaptable starting materials in organic synthesis. rsc.org They can undergo a wide range of transformations, including esterification and amidation. For example, the synthesis of ethyl 4-(6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamido)-benzoate involves the reaction of ethyl 4-(2-chloroacetamido)benzoate with 2-pyrrolidin-2-ylidenemalononitrile. nih.gov

Decarboxylative transformations, where the carboxylic acid group is replaced, have also gained significant attention. rsc.org

| Reaction Type | Reagents/Conditions | Product Type |

| Esterification | Alcohol, Acid catalyst | Ester |

| Amidation | Amine, Coupling agent | Amide |

| Decarboxylative Functionalization | Transition metal catalysts, Photoredox catalysis | Varies depending on reaction |

This table summarizes common derivatization strategies for the carboxylic acid group.

Regioselective substitution on the aromatic ring of chlorobenzoic acids is a key strategy for introducing further functionality. A copper-catalyzed cross-coupling reaction has been developed for the amination of 2-chlorobenzoic acids with aniline (B41778) derivatives. nih.gov This reaction demonstrates high regioselectivity, with amination occurring specifically at the position ortho to the carboxylic acid group. nih.gov This method is effective for a range of electron-rich and electron-deficient aryl chlorides and anilines. nih.gov

The synthesis of 5-bromo-2-chlorobenzoic acid via bromination of 2-chlorobenzoic acid highlights the importance of directing groups and catalysts in controlling regioselectivity. google.com The presence of the chloro and carboxyl groups influences the position of the incoming bromo substituent.

| Reaction Type | Catalyst/Reagents | Key Feature | Product |

| Copper-Catalyzed Amination | Copper, K2CO3 | Regioselective amination at the 2-position | N-aryl anthranilic acid derivatives |

| Electrophilic Bromination | NBS, Sulfuric Acid | Controlled regioselectivity to the 5-position | 5-bromo-2-chlorobenzoic acid |

This table highlights methods for regioselective substitution on the aromatic ring.

Advanced Synthetic Techniques and Green Chemistry Considerations

The synthesis of specialized benzoic acid derivatives, such as this compound, increasingly relies on advanced methodologies that offer greater efficiency, selectivity, and adherence to the principles of green chemistry. These modern techniques, including photochemical radical generation, bespoke catalyst systems, and continuous flow processes, provide powerful alternatives to traditional synthetic routes, enabling the construction of complex molecular architectures under milder and more sustainable conditions.

Photochemical Approaches in Carbamoyl and Acyl Radical Generation

The generation of carbamoyl and acyl radicals is a potent strategy for forming carbon-carbon bonds. However, traditional methods often require harsh conditions or pre-functionalized substrates. Modern photochemical approaches offer a milder and more efficient alternative by using light energy to initiate radical formation.

A notable strategy involves the use of a commercially available nucleophilic organic catalyst, such as a dithiocarbamate (B8719985) anion, which can be activated by low-energy blue LEDs. nih.govrsc.org This catalyst activates acyl or carbamoyl chlorides and anhydrides through a nucleophilic acyl substitution pathway. nih.govrsc.org The resulting radical species are nucleophilic in nature and can be effectively intercepted by electron-poor olefins in a Giese-type addition reaction. nih.gov This method is particularly advantageous as it avoids the high reduction potentials typically associated with carbamoyl and acyl chlorides, which makes them difficult to activate through single-electron transfer (SET) mechanisms. nih.govrsc.org

| Parameter | Description | Key Advantages |

|---|---|---|

| Radical Precursors | Acyl/Carbamoyl Chlorides, Anhydrides, Native Carboxylic Acids (via in situ activation). rsc.orgresearchgate.net | Utilizes readily available or easily prepared starting materials. |

| Catalyst System | Nucleophilic organic catalyst (e.g., dithiocarbamate anion). nih.govrsc.org | Metal-free, commercially available catalyst. |

| Energy Source | Low-energy photons (e.g., blue LEDs). nih.gov | Mild conditions, low energy consumption, high selectivity. |

| Mechanism | Nucleophilic acyl substitution followed by photochemical activation. nih.govrsc.org | Avoids challenges of high reduction potentials in SET mechanisms. |

| Key Reaction Type | Giese-type addition to electron-poor olefins. nih.gov | Efficient C-C bond formation. |

Catalyst-Mediated Synthesis of Benzoic Acid Derivatives

Catalysis is central to the modern synthesis of functionalized benzoic acids, enabling reactions with high chemo- and regioselectivity that would be difficult to achieve otherwise. Transition-metal catalysts, in particular, have been developed for a wide range of transformations.

Iridium-Catalyzed C-H Amination: A robust method for the late-stage functionalization of complex benzoic acid derivatives is the directed iridium-catalyzed C-H ortho-amination. nih.gov This technique demonstrates high selectivity for functionalizing the C-H bond ortho to the carboxylate directing group, even in molecules with multiple coordinating groups. nih.gov A key advantage of this system is its operational simplicity; it uses soluble reagents and catalysts, is tolerant to air and moisture, and does not require heating, making it suitable for high-throughput automated synthesis. nih.gov

Copper-Catalyzed Amination: For the synthesis of N-aryl anthranilic acids, a copper-catalyzed cross-coupling reaction provides an effective method for the amination of 2-chlorobenzoic acids. nih.gov This approach is highly regioselective and eliminates the need for protecting the carboxylic acid group, producing a wide array of N-aryl anthranilic acid derivatives in yields up to 99%. nih.gov The reaction is compatible with both electron-rich and electron-deficient aryl chlorides and anilines. nih.gov

Palladium-Catalyzed Annulation: For building more complex, polycyclic structures, a palladium/norbornene-catalyzed C–H/C–H [3 + 2] annulation reaction has been developed between imidazopyridines and 2-halobenzoic acids. acs.org This method efficiently constructs ring-fused imidazo[1,2-a]pyridine (B132010) architectures and is tolerant of a variety of functional groups on the benzoic acid ring. acs.org

Solid Acid Catalysis: In line with green chemistry, solid acid catalysts are also employed. A zirconium-titanium solid acid catalyst (ZT10) has been shown to be effective for the esterification of various benzoic acids with methanol. mdpi.com This heterogeneous catalyst can be easily separated from the reaction mixture and reused without a significant loss in performance, simplifying product purification and reducing waste. mdpi.com

| Catalytic System | Reaction Type | Key Features | Typical Yield |

|---|---|---|---|

| Iridium (Cp*IrIII) | Ortho-C-H Amination/Sulfonamidation nih.gov | Late-stage functionalization; air and moisture tolerant; room temperature. nih.gov | Not specified |

| Copper | N-Arylation of 2-chlorobenzoic acids nih.gov | No need for acid protection; high regioselectivity. nih.gov | Up to 99% nih.gov |

| Palladium/Norbornene | C-H/C-H [3 + 2] Annulation acs.org | Builds complex polycyclic structures; good functional group tolerance. acs.org | Good acs.org |

| Zirconium/Titanium Solid Acid | Esterification mdpi.com | Heterogeneous catalyst; reusable; metal Lewis acid without Bronsted co-catalyst. mdpi.com | Not specified |

Continuous Flow Methodologies in Synthesis

Continuous flow chemistry has emerged as a transformative technology for chemical manufacturing, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. mdpi.comnih.gov The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction parameters such as temperature and pressure, accelerating reaction rates and enabling the use of hazardous reagents or extreme conditions with greater safety. nih.govchemrxiv.org

This technology has been successfully applied to the synthesis of various benzoic acid derivatives. For instance, the synthesis of 2,2′-diselenobis(benzoic acid) (DSBA), a valuable building block, was achieved in a continuous flow system using water as the solvent. rsc.orgrsc.org The reaction time was dramatically reduced to as short as 90 seconds, affording the product in excellent yield, a significant improvement over batch methods that can take hours or even days. rsc.orgrsc.org

Furthermore, complex multi-step syntheses can be "telescoped" into a single continuous process without isolating intermediates. A three-step synthesis of mesalazine (5-aminosalicylic acid) starting from 2-chlorobenzoic acid (2ClBA) showcases the power of this approach. chemrxiv.org The process involves a hazardous nitration step to form 5-nitro-2-chlorobenzoic acid, followed by hydrolysis at high temperature (up to 210 °C) and a final hydrogenation. chemrxiv.org Performing these steps in a continuous flow setup mitigates the risks associated with hazardous intermediates and extreme process windows, leading to an assay yield of 79% over the three steps. chemrxiv.org The use of continuous flow for such transformations represents a major step towards greener, safer, and more efficient chemical production. wipo.intwordpress.com

| Compound Synthesized | Methodology | Reaction Time | Solvent | Key Advantage |

|---|---|---|---|---|

| 2,2′-Diselenobis(benzoic acid) (DSBA) rsc.orgrsc.org | Batch | 2 hours to several days rsc.org | Aqueous solution rsc.org | Standard laboratory procedure. |

| Continuous Flow | 90 seconds rsc.orgrsc.org | Water rsc.orgrsc.org | Drastic reduction in reaction time; improved processivity and yield. rsc.org | |

| Mesalazine (from 2-chlorobenzoic acid) chemrxiv.org | Batch (multi-step) | Multiple steps with isolation | Varies per step | Involves handling of hazardous intermediates and extreme conditions. |

| Continuous Flow (3-step telescoped) | ~5 min residence time for hydrolysis step chemrxiv.org | Varies per step | Enhanced safety for hazardous nitration and high-temperature steps; no isolation of intermediates. chemrxiv.org |

Spectroscopic and Structural Elucidation Studies

Crystallographic Analysis of 5-Carbamoyl-2-chlorobenzoic Acid and Related Analogs

Crystallographic techniques are indispensable for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. These methods provide detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical behavior.

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the absolute structure of a crystalline molecule. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice.

For this compound, obtaining a suitable single crystal would be the first and most critical step. Once a crystal is grown, SC-XRD analysis would provide precise coordinates of each atom, confirming the connectivity of the carbamoyl (B1232498) and carboxylic acid groups to the chlorobenzene (B131634) ring. Furthermore, it would reveal the conformational arrangement of the substituents, such as the dihedral angles between the plane of the aromatic ring and the planes of the carboxylic acid and carbamoyl groups. In related structures, such as derivatives of benzoic acid, the carboxylic acid group is often observed to be nearly coplanar with the benzene (B151609) ring to maximize conjugation, though steric hindrance from adjacent substituents can cause some torsion. mdpi.com The synthesis and subsequent SC-XRD analysis of novel compounds, such as a benzimidazole-based thiourea, demonstrate the power of this technique in confirming molecular structures predicted by other spectroscopic methods. nih.gov

Powder X-ray Diffraction in Polymorph Characterization

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample and to identify different polymorphic forms. Polymorphs are different crystalline arrangements of the same molecule, which can have distinct physical properties. The PXRD pattern is a fingerprint of a specific crystalline phase.

While no specific PXRD data for this compound is available, the technique would be crucial for its solid-state characterization. By comparing the experimental PXRD pattern of a synthesized batch with simulated patterns from single-crystal data, one can confirm the phase purity of the bulk material. nih.gov Studies on cocrystals of other active pharmaceutical ingredients have shown the utility of high-resolution synchrotron PXRD in solving crystal structures when single crystals are not available. nih.gov Furthermore, variable-temperature PXRD can be employed to study phase transitions and the formation of cocrystals or solvates as a function of temperature. nih.gov

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and Crystal Packing Motifs

The solid-state structure of this compound is expected to be significantly influenced by intermolecular interactions, particularly hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the carbamoyl group also contains both donor (N-H) and acceptor (C=O) sites.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, ¹H NMR spectroscopy would be used to confirm the substitution pattern on the benzene ring. The aromatic region of the spectrum would show signals for the three protons on the ring, and their chemical shifts and coupling patterns would be characteristic of their positions relative to the electron-withdrawing chloro, carboxylic acid, and carbamoyl groups. The protons of the carbamoyl group (-CONH₂) would likely appear as a broad singlet, and the acidic proton of the carboxylic acid group (-COOH) would also be a singlet, typically at a downfield chemical shift.

¹³C NMR spectroscopy would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic ring would be influenced by the attached functional groups. The carbonyl carbons of the carboxylic acid and carbamoyl groups would appear at characteristic downfield positions. The number of signals in the ¹³C NMR spectrum would confirm the symmetry of the molecule. NMR is also a primary tool for assessing the purity of a sample, as the presence of impurities would give rise to additional signals in the spectra. While specific spectra for this compound are not available, data for its analogs are well-documented.

Table 1: Representative ¹H and ¹³C NMR Data for Analogs of this compound

| Compound Name | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

|---|---|---|---|

| 2-Chlorobenzoic acid rsc.org | CDCl₃ | 8.09 (d, J = 7.4 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H) | 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 |

| 3-Chlorobenzoic acid rsc.org | DMSO-d₆ | 13.34 (s, 1H), 7.79 (m, 2H), 7.70 (m, 1H), 7.55 (t, J = 8.1 Hz, 1H) | 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37 |

| 5-Amino-2-chlorobenzoic acid chemicalbook.com | Data not available in this format | Data not available in this format |

Note: The table presents data for related compounds to illustrate the expected spectral regions and patterns.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, confirm its molecular formula, and gain structural information through the analysis of fragmentation patterns.

For this compound, a high-resolution mass spectrum would provide a very accurate mass measurement, which can be used to confirm its elemental composition. The presence of chlorine would be indicated by a characteristic isotopic pattern in the molecular ion peak, with the M+2 peak having an intensity of about one-third of the molecular ion peak (M).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern of this compound would be expected to show characteristic losses. For carboxylic acids, common fragmentations include the loss of -OH (M-17) and -COOH (M-45). libretexts.org The molecule could also undergo cleavage at the C-C bond between the ring and the carboxylic acid group. The carbamoyl group could lead to the loss of isocyanic acid (HNCO). The analysis of these fragment ions helps to piece together the structure of the parent molecule. The mass spectrum of the related 2-amino-5-chlorobenzoic acid shows a prominent molecular ion peak. nist.gov

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| Fragment | m/z (for ³⁵Cl isotope) | Description |

|---|---|---|

| [M]⁺ | 201 | Molecular Ion |

| [M+2]⁺ | 203 | Isotopic peak due to ³⁷Cl |

| [M-OH]⁺ | 184 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 156 | Loss of carboxyl group |

Note: This table is predictive and based on common fragmentation patterns of related functional groups.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

The FTIR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The O-H stretch of the carboxylic acid would appear as a very broad band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹. The C=O stretch of the carboxylic acid would be a strong, sharp band around 1700 cm⁻¹. The carbamoyl group would show N-H stretching vibrations around 3400-3200 cm⁻¹ and a C=O stretching vibration (Amide I band) around 1680-1650 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹. The aromatic ring would also have characteristic C-H and C=C stretching and bending vibrations. For comparison, the experimental FT-IR spectrum of 2-chlorobenzoic acid shows a very strong C=O stretching band at 1668 cm⁻¹. researchgate.net

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Carbamoyl | N-H stretch | 3400-3200 |

| Carbamoyl | C=O stretch (Amide I) | 1680-1650 |

| Aromatic Ring | C-H stretch | 3100-3000 |

| Aromatic Ring | C=C stretch | 1600-1450 |

Note: This table is predictive and based on established group frequencies.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules.

Density Functional Theory (DFT) has become a standard method for studying the electronic structure and reactivity of organic molecules like 5-Carbamoyl-2-chlorobenzoic acid. researchgate.net By employing functionals such as B3LYP in combination with basis sets like 6-31G(d,p) or 6-311++G(d,p), the optimized molecular geometry (bond lengths and angles) can be accurately calculated. researchgate.netresearchgate.net These calculations provide the foundation for understanding the molecule's stability and intrinsic properties.

From the optimized structure, various global reactivity descriptors can be derived to predict the molecule's chemical behavior. These descriptors, including chemical potential (μ), chemical hardness (η), chemical softness (S), and the global electrophilicity index (ω), are calculated from the energies of the frontier molecular orbitals. researchgate.netresearchgate.net Chemical hardness, for instance, is associated with the stability and reactivity of a chemical system; a molecule with a large energy gap between the highest occupied and lowest unoccupied molecular orbitals is generally more stable and less reactive. researchgate.net These theoretical calculations are vital for predicting how the molecule will interact with other chemical species. For example, DFT studies on related 2-[(2-substitutedphenyl) carbamoyl] benzoic acids have successfully calculated these parameters to understand their reactivity profiles. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or ionization potential. youtube.comnih.gov Conversely, the LUMO is the innermost empty orbital that can accept electrons, and its energy indicates the molecule's electrophilicity or electron affinity. youtube.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the carboxyl and carbamoyl (B1232498) groups, which are the electron-rich regions. The LUMO is likely distributed over the electron-deficient carboxylic acid and carbamoyl groups. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov Analysis of the FMOs helps predict the sites susceptible to nucleophilic and electrophilic attack. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors Note: The following values are illustrative and based on typical results for similar aromatic carboxylic acids calculated using DFT (B3LYP/6-311G). Actual values require specific computation for this compound.

| Parameter | Illustrative Value (eV) | Description |

| E(HOMO) | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.05 | Indicates chemical stability and reactivity nih.gov |

| Ionization Potential (I) | 6.85 | Energy required to remove an electron from the HOMO actascientific.com |

| Electron Affinity (A) | 1.80 | Energy released when an electron is added to the LUMO actascientific.com |

| Chemical Hardness (η) | 2.525 | Resistance to change in electron distribution |

| Electronegativity (χ) | 4.325 | Power to attract electrons |

| Electrophilicity Index (ω) | 3.70 | Global electrophilic nature of the molecule researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, represented by different colors. wuxiapptec.com

For this compound, the MEP map would show regions of negative potential (typically colored red) concentrated around the electronegative oxygen atoms of the carbonyl groups in both the carboxylic acid and carbamoyl moieties. These sites are susceptible to electrophilic attack. nih.gov Regions of positive potential (colored blue) are expected near the hydrogen atoms of the amine (NH2) and hydroxyl (OH) groups, indicating these are the most likely sites for nucleophilic attack. nih.gov The aromatic ring itself would show a region of intermediate potential (green), though the electron-withdrawing nature of the substituents would influence its electron density. This analysis provides a clear, visual guide to the molecule's reactive sites. nih.govwuxiapptec.com

Molecular Dynamics Simulations for Conformational Sampling

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. sciopen.com For this compound, key conformational degrees of freedom include the rotation around the single bonds connecting the carboxylic acid and carbamoyl groups to the phenyl ring.

MD simulations can sample the potential energy surface of the molecule, revealing the most stable conformers and the energy barriers between them. mdpi.com By simulating the molecule in a solvent like water, one can understand how intermolecular interactions, such as hydrogen bonding with the solvent, influence its conformational preferences. Techniques like Replica Exchange MD (REMD) or other enhanced sampling methods can be employed to overcome energy barriers and ensure a more thorough exploration of the conformational space. sciopen.commdpi.com This information is crucial for understanding how the molecule's shape might adapt when binding to a biological target.

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Computational Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a series of related compounds with their biological activity. researchgate.net For a molecule like this compound, if it were identified as a lead compound, SAR studies would be essential for optimizing its activity.

Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are powerful methods. mdpi.com These approaches involve aligning a set of analogs and calculating various molecular fields (steric, electrostatic, hydrophobic). Statistical methods are then used to build a predictive model that relates these fields to the observed biological activity. mdpi.comnih.gov The resulting models generate contour maps that highlight regions where modifications to the molecular structure—such as adding bulky groups, electron-donating groups, or hydrogen bond donors/acceptors—are likely to increase or decrease activity. This provides a rational basis for designing more potent and selective analogs. mdpi.com

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical methods, particularly DFT, are highly effective at predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. nih.gov By performing calculations on the optimized geometry of this compound, its vibrational (Infrared and Raman) spectra can be computed. researchgate.net

The calculated harmonic vibrational frequencies are often systematically scaled to correct for approximations in the theoretical model and to improve agreement with experimental data. nih.gov This allows for the confident assignment of specific vibrational modes to the observed peaks in the experimental spectra. For instance, the characteristic stretching frequencies for the C=O, N-H, and O-H bonds can be precisely predicted. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental results to provide unambiguous structural elucidation. researchgate.net

Table 2: Illustrative Comparison of Calculated and Expected Experimental Vibrational Frequencies (cm⁻¹) Note: Calculated values are hypothetical and representative of what would be obtained from a DFT/B3LYP calculation. Experimental ranges are typical for the functional groups.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| -OH (Carboxylic Acid) | O-H Stretch | 3450 | 3300-2500 (broad) |

| -NH₂ (Amide) | N-H Symmetric Stretch | 3350 | 3370-3330 |

| -NH₂ (Amide) | N-H Asymmetric Stretch | 3180 | 3190-3160 |

| C=O (Carboxylic Acid) | C=O Stretch | 1715 | 1725-1700 |

| C=O (Amide) | C=O Stretch (Amide I) | 1660 | 1680-1630 |

| -NH₂ (Amide) | N-H Bend | 1625 | 1640-1590 |

| C-Cl | C-Cl Stretch | 750 | 800-600 |

Reaction Mechanisms and Pathways

Mechanistic Investigations of 5-Carbamoyl-2-chlorobenzoic Acid Formation and Transformations

Detailed mechanistic studies specifically on the formation of this compound are not extensively documented in publicly available literature. However, its synthesis can be conceptually understood through established organic reactions. The formation of the carbamoyl (B1232498) group on a benzoic acid scaffold typically involves the amidation of a carboxylic acid derivative or the hydrolysis of a nitrile.

Transformations of this compound can involve reactions at its three functional groups: the carboxylic acid, the carbamoyl group, and the chlorinated aromatic ring. For instance, the Ullmann condensation is a relevant transformation for the chloro-substituted ring. A study on the Ullmann reaction of 2-chlorobenzoic acids with aminothiazoles or aminobenzothiazoles demonstrated the condensation reaction under ultrasonic irradiation, catalyzed by copper. In this context, the 2-chlorobenzoic acid moiety undergoes nucleophilic substitution, which can sometimes lead to cyclization products. For example, the reaction of 2-chlorobenzoic acid with 2-aminothiazole (B372263) can lead to the formation of a thiazolo[2,3-b]quinazolin-5-one system researchgate.net. While this study did not use this compound specifically, the principles of the Ullmann condensation are applicable.

Another key reaction type involves the carbamoyl group. Carbamoyl chlorides, which are related to the carbamoyl moiety, are known to undergo solvolysis reactions, typically proceeding through an SN1 mechanism where the chloride ion is replaced nih.gov.

Elucidation of Radical Reaction Pathways Involving Carbamoyl Moieties

Carbamoyl radicals are highly reactive intermediates that can participate in a variety of synthetic transformations. The generation of carbamoyl radicals can be achieved through several methods, including photoredox catalysis from precursors like oxamic acids or carbamoyl chlorides. researchgate.netnih.gov These radicals can then undergo intermolecular addition to electron-poor olefins in Giese-type reactions nih.gov.

Recent advancements have utilized visible-light photoredox catalysis to generate acyl and carbamoyl radicals from their corresponding chlorides or anhydrides nih.gov. This method offers a mild alternative to harsher traditional methods that may require UV irradiation or high temperatures nih.gov. The general mechanism involves the single-electron reduction of a suitable precursor to form a radical anion, which then fragments to release the carbamoyl radical.

The reactivity of these radicals is a subject of ongoing research. For instance, the development of methods for the generation and reaction of carbamoyl radicals from oxamate (B1226882) salts has been described, leading to the formation of 1,4-dicarbonyl products researchgate.netresearchgate.net. These pathways highlight the potential for this compound or its derivatives to participate in radical-mediated C-C bond-forming reactions.

Studies on Rearrangement Reactions of Benzoic Acid Derivatives

Rearrangement reactions are a fundamental class of organic reactions where the carbon skeleton of a molecule is rearranged. For benzoic acid derivatives, several types of rearrangements are known, although specific studies on this compound are scarce.

A classic example is the Benzilic Acid Rearrangement , which involves the 1,2-rearrangement of 1,2-diketones to form α-hydroxy–carboxylic acids in the presence of a base quora.comwikipedia.org. While not a direct rearrangement of a benzoic acid itself, it illustrates the migration of an aryl group, a process that can be relevant in related structures. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on a ketone, followed by a rate-determining rearrangement step wikipedia.org.

Other notable rearrangements of carboxylic acid derivatives include the Curtius, Hofmann, and Schmidt rearrangements , which all involve the conversion of a carboxylic acid or its derivative to an amine with the loss of one carbon atom via an isocyanate intermediate. These are relevant to the potential transformations of the carbamoyl and carboxylic acid groups within this compound.

The Pinacol Rearrangement is another important rearrangement involving the acid-catalyzed conversion of a 1,2-diol to a ketone, which can involve aryl migration libretexts.org. Although not directly applicable to this compound, it provides a mechanistic framework for understanding 1,2-migrations in substituted aromatic systems.

The table below summarizes some key rearrangement reactions that are conceptually relevant to benzoic acid derivatives.

| Rearrangement Reaction | Substrate Type | Product Type | Key Intermediate |

| Benzilic Acid | 1,2-Diketone | α-Hydroxy-carboxylic acid | Tetrahedral alkoxide |

| Curtius | Acyl azide | Amine | Isocyanate |

| Hofmann | Primary amide | Amine | Isocyanate |

| Schmidt | Carboxylic acid | Amine | Isocyanate |

| Pinacol | 1,2-Diol | Ketone or Aldehyde | Carbocation |

Kinetic Studies of Relevant Reaction Steps

In the solvolysis of carbamoyl chlorides , the reactions are often SN1, and kinetic studies frequently employ the extended Grunwald-Winstein equation to correlate reaction rates nih.gov.

Kinetic control is also a crucial factor in radical reactions. For example, in intramolecular radical cyclizations, the formation of 5-membered rings is often kinetically favored over 6-membered rings libretexts.org. Understanding these kinetic preferences is essential for predicting product distributions in potential radical transformations of this compound derivatives.

Further research is needed to establish the specific rate constants and activation parameters for the reactions of this compound to enable precise control over its chemical transformations.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of 5-Carbamoyl-2-chlorobenzoic acid and its related process impurities. The choice of technique depends on the analyte's properties and the analytical objective, such as purity assessment or trace-level impurity detection.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used method for the analysis of chlorobenzoic acids and their derivatives. tandfonline.comtandfonline.comoup.com These methods typically employ a C18 stationary phase, which separates compounds based on their hydrophobicity. oup.comsielc.com

A typical HPLC method for a compound like this compound would utilize a mobile phase consisting of an aqueous component, often an acidified buffer like phosphate (B84403) or acetate, and an organic modifier such as acetonitrile. tandfonline.comtandfonline.comoup.com The pH of the mobile phase is a critical parameter, as it controls the ionization state of the carboxylic acid group, thereby influencing its retention on the column. UV detection is commonly used, with wavelengths in the range of 222-240 nm providing good sensitivity for these aromatic compounds. tandfonline.comtandfonline.compsu.edu For faster analysis and higher resolution, UPLC systems with sub-2 µm particle columns can be employed, significantly reducing run times. sielc.com

Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is specific, sensitive, precise, linear, and accurate. ekb.eg While specific validation data for this compound is not publicly available, the table below summarizes typical validation parameters for related chlorobenzoic acid impurities, demonstrating the performance expected from a validated HPLC method.

| Validation Parameter | Typical Performance for Related Compounds | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.99 | oup.com |

| Limit of Detection (LOD) | 0.03 - 0.27 µg/mL | oup.com |

| Limit of Quantification (LOQ) | 0.09 - 0.83 µg/mL | oup.com |

| Accuracy (% Recovery) | > 95% | tandfonline.comtandfonline.com |

| Precision (% RSD) | < 2% | ekb.eg |

Gas chromatography (GC) is a high-resolution separation technique, but its application to polar, non-volatile compounds like carboxylic acids is limited. colostate.eduresearchgate.net Direct analysis of this compound by GC is challenging due to its high polarity and low volatility, which would result in poor peak shape and thermal degradation. colostate.edu Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form. researchgate.netresearchgate.net

The most common derivatization strategy for carboxylic acids is silylation, which replaces the active hydrogen on the carboxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. colostate.edugcms.cz This process significantly increases the volatility of the analyte, making it amenable to GC analysis. gcms.cz The amide group in this compound would also undergo silylation. Another common approach is alkylation, such as esterification to form methyl or pentafluorobenzyl (PFB) esters. colostate.eduthermofisher.com

GC-MS is particularly valuable for identifying and quantifying volatile byproducts and process-related impurities that may be present in the sample. wikipedia.org For instance, impurities arising from incomplete halogen exchange or side reactions during synthesis, once derivatized, can be separated and identified based on their unique mass spectra and retention times. psu.edugoogle.com

| Derivatization Type | Common Reagents | Target Functional Groups | Reference |

|---|---|---|---|

| Silylation | BSTFA, MSTFA, TMCS | -COOH, -CONH₂, -OH | youtube.comnih.gov |

| Alkylation (Esterification) | Methanol/H₂SO₄, PFBBr | -COOH | thermofisher.comnih.gov |

| Acylation | Acyl Chlorides, Chloroformates | -NH₂, -OH | researchgate.net |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier analytical technique that combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.govsaspublishers.com This hyphenated technique is ideal for the trace analysis of compounds in complex matrices without the need for derivatization. nih.govresearchgate.net

For the analysis of this compound, an LC-MS/MS method would likely use a reversed-phase column for separation, coupled with a mass spectrometer equipped with an electrospray ionization (ESI) source. umb.edu Given the acidic nature of the analyte, ESI would typically be operated in negative ion mode [ESI(-)], which readily deprotonates the carboxylic acid to form the [M-H]⁻ ion. Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. researchgate.net This process is highly specific and minimizes interferences from the sample matrix, allowing for exceptionally low detection limits. nih.gov

A study on the trace analysis of a related compound, p-chlorobenzoic acid, in water demonstrated a reporting limit of 100 ng/L, which is 40 times more sensitive than a conventional LC-UV method. nih.govresearchgate.net This underscores the power of LC-MS/MS for detecting minute quantities of impurities or degradation products.

| Parameter | Example Method for p-Chlorobenzoic Acid | Reference |

|---|---|---|

| Chromatography | Reversed-Phase Liquid Chromatography | nih.govresearchgate.net |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | umb.edu |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Reporting Limit | 100 ng/L in water | nih.govresearchgate.net |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-mass ratio in an electric field. sciex.com As an acidic compound, this compound is an excellent candidate for CE analysis, particularly in its ionized (anionic) form at neutral or basic pH. nih.gov

In a typical Capillary Zone Electrophoresis (CZE) method, a fused-silica capillary is filled with a background electrolyte, such as a phosphate buffer. nih.gov When a high voltage is applied, analytes migrate at different velocities depending on their electrophoretic mobility, allowing for their separation. sciex.com The technique is known for its rapid analysis times, often completing separations in under 15 minutes, and its minimal sample and reagent consumption. sciex.comnih.gov

For complex mixtures containing various isomers of chlorobenzoic acids, the selectivity of CE can be enhanced by adding modifiers to the buffer. For example, cyclodextrins can be used as pseudo-stationary phases to improve the resolution of positional isomers that may have very similar electrophoretic mobilities. nih.gov The method's precision and linearity make it suitable for quantitative analysis of impurities. nih.gov

Hyphenated Techniques for Comprehensive Sample Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for the comprehensive characterization of chemical compounds and complex mixtures. nih.govresearchgate.net The combination provides more information than either technique could alone, leveraging the separation power of chromatography or electrophoresis with the identification capabilities of spectroscopy. saspublishers.com

GC-MS and LC-MS/MS, discussed previously, are prime examples of hyphenated techniques. researchgate.net In the context of this compound analysis, these methods allow for the separation of the main component from its impurities, while the mass spectrometer provides molecular weight information and fragmentation patterns that can be used to definitively identify the chemical structures of these trace components. researchgate.netasiapharmaceutics.info This is crucial for understanding the impurity profile of a synthetic batch.

More advanced hyphenations, such as LC-NMR-MS, offer even deeper structural insights. nih.gov By integrating liquid chromatography with both nuclear magnetic resonance spectroscopy and mass spectrometry, analysts can obtain orthogonal data sets (retention time, UV spectra, mass-to-charge ratio, and NMR spectra) for a single analysis. This powerful combination is particularly useful for the unambiguous identification of unknown degradation products or complex impurities in pharmaceutical research. nih.gov

Research Applications and Interdisciplinary Studies

Role as an Intermediate in the Synthesis of Complex Organic Molecules

A primary application of 5-Carbamoyl-2-chlorobenzoic acid is its role as a crucial intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry. Its structural framework is a key component in the creation of various therapeutic agents.

Notably, this compound is a recognized building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. nih.govnih.gov PARP inhibitors are a class of targeted cancer therapies that block an enzyme involved in DNA repair. By inhibiting PARP, these drugs can cause the death of cancer cells that have a compromised ability to repair DNA, such as those with BRCA mutations. The benzimidazole (B57391) carboxamide moiety, a core structure in many potent PARP inhibitors, can be constructed using derivatives of this compound. nih.gov The synthesis often involves a series of reactions where the carboxylic acid and carbamoyl (B1232498) groups of the starting material are modified to build the final, more complex and pharmacologically active molecule. nih.gov

The synthesis of these complex molecules is a multi-step process. For instance, a related compound, 5-bromo-2-chlorobenzoic acid, is an important intermediate in the synthesis of antidiabetic drugs like Dapagliflozin and Empagliflozin. patsnap.comgoogle.com The synthetic routes often involve protecting the carboxylic acid group, performing other chemical transformations on the aromatic ring, and then deprotecting the acid to yield the final product or another intermediate. patsnap.com While not a direct example, this highlights the utility of the substituted chlorobenzoic acid scaffold in medicinal chemistry.

Exploration in Advanced Materials Science Research

While the primary applications of this compound are in the biomedical field, its structural features suggest potential for use in materials science. A related compound, 5-bromo-2-chlorobenzoic acid, is noted for its utility in the synthesis of functional materials such as dyes, pigments, liquid crystals, and polymers for applications in electronics and nanotechnology. glindiachemicals.com The presence of multiple functional groups (carboxyl, amide, and halogen) on the this compound molecule allows for the possibility of forming coordination polymers or metal-organic frameworks (MOFs). These materials are characterized by their porous structures and have potential applications in gas storage, catalysis, and separation technologies. The nitrogen and oxygen atoms of the carbamoyl and carboxyl groups can act as coordination sites for metal ions, leading to the formation of extended, three-dimensional networks.

Environmental Applications: Heavy Metal Chelation and Remediation Processes

The structure of this compound, containing oxygen and nitrogen atoms with lone pairs of electrons, gives it the potential to act as a chelating agent for heavy metal ions. nih.gov Chelation is a process where a molecule, the chelator, forms multiple coordination bonds with a single metal ion. This action can be harnessed for environmental remediation to remove toxic heavy metals like lead, mercury, and cadmium from contaminated water or soil. nih.gov

Although direct studies on this compound for this purpose are not widely documented, the principle of chelation by organic molecules with similar functional groups is well-established. For example, EDTA, a well-known chelating agent, uses its oxygen and nitrogen atoms to bind strongly to metal ions. nih.gov The carboxylic acid and amide groups on this compound could similarly coordinate with metal ions, rendering them less bioavailable and facilitating their removal. Further research is needed to fully explore and optimize its efficacy and selectivity for specific heavy metals in environmental contexts.

Investigative Studies in Biological Systems (Focus on Mechanisms and Interactions)

The biological activity of this compound and its derivatives has been a significant area of investigation, with a focus on understanding their interactions with biological macromolecules and their potential as therapeutic agents.

Derivatives of this compound have been shown to be potent inhibitors of various enzymes. A notable example is the inhibition of biotin (B1667282) carboxylase, an enzyme essential for fatty acid synthesis in bacteria like Pseudomonas aeruginosa and Escherichia coli. nih.gov A compound containing the 2-chloro-5-(phenylcarbamoyl)phenyl moiety was found to inhibit this enzyme through an atypical mechanism, binding to the biotin binding site in the presence of ADP. nih.gov This finding suggests that this chemical scaffold could be a starting point for developing new classes of antibiotics. nih.gov

Furthermore, as mentioned earlier, the core structure of this compound is integral to many PARP inhibitors. nih.govnih.gov These inhibitors function as competitive inhibitors of the ATPase activity of the PARP enzyme. wikipedia.org By blocking the active site, they prevent the enzyme from carrying out its DNA repair functions, which is particularly effective in killing cancer cells with existing DNA repair deficiencies. nih.govnih.gov

The interactions of molecules derived from or similar to this compound with biological receptors have been a subject of study, often to develop new imaging agents or drugs. For instance, studies on nicotinic acetylcholine (B1216132) receptors have utilized molecules with a related pyridine (B92270) structure to investigate binding properties. nih.gov While not directly involving this compound, these studies highlight the methodologies used to assess receptor interactions, such as competitive binding assays and radioligand assays. nih.gov

Molecular docking studies, a computational method to predict the binding orientation and affinity of a molecule to a target protein, are also employed. For example, docking studies have been used to understand how benzoic acid derivatives interact with the active site of enzymes like trans-sialidase, a target for anti-Chagas disease drugs. mdpi.com Such computational approaches could be applied to this compound to predict its binding affinity to various receptors and guide the design of more potent and selective ligands.

Derivatives of 2-chlorobenzoic acid have demonstrated significant antimicrobial potential. nih.gov In one study, a series of these derivatives were synthesized and tested against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. nih.gov The results indicated that these compounds were particularly effective against the Gram-negative bacterium E. coli. nih.gov

The mechanism of action for some antimicrobial benzoic acid derivatives is thought to involve the inhibition of essential enzymes, as seen with biotin carboxylase. nih.gov Another potential mechanism is the disruption of the bacterial cell membrane or the chelation of essential metal ions required for bacterial growth. The antimicrobial activity of organic acids, like benzoic acid, is also linked to their ability to acidify the cytoplasm of microbial cells, which can inhibit various metabolic processes. nih.gov The presence of the carbamoyl group and the chlorine atom on the benzene (B151609) ring of this compound can influence its lipophilicity and electronic properties, which in turn can affect its ability to penetrate microbial cell walls and exert its inhibitory effects. nih.gov

Interactive Data Table: Antimicrobial Activity of a 2-Chlorobenzoic Acid Derivative

Below is a data table summarizing the antimicrobial activity of a specific 2-chlorobenzoic acid derivative (Compound 6) from a research study, compared to a standard drug, Norfloxacin. The activity is expressed as pMIC (the negative logarithm of the molar minimum inhibitory concentration). A higher pMIC value indicates greater potency.

| Compound | Target Organism | pMIC (µM/ml) |

| Compound 6 | Aspergillus niger | 1.91 |

| Compound 6 | Escherichia coli | 2.27 |

| Norfloxacin (Standard) | Escherichia coli | 2.61 |

Data sourced from a study on the antimicrobial evaluation of 2-chlorobenzoic acid derivatives. nih.gov

Anti-inflammatory Research: Molecular Pathways of Action

Anticancer Research: Investigation of Cellular Mechanisms and Targets

There is no documented research into the potential anticancer properties of this compound. Consequently, information regarding its cellular mechanisms, potential molecular targets, or effects on cancer cell proliferation, apoptosis, or other hallmarks of cancer is not available.

Q & A

Q. What statistical approaches address clustered data in biological activity assays?

- Methodology : For cell-based studies (e.g., enzyme inhibition), apply mixed-effects models to account for batch variability. Use R/lme4 or Python/StatsModels for nested ANOVA. Report intraclass correlation coefficients (ICC) to quantify clustering effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.